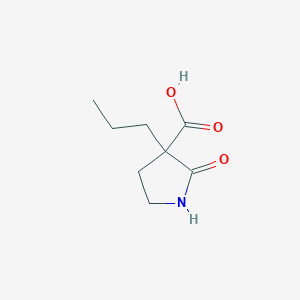
2-Oxo-3-propylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氧代-3-丙基吡咯烷-3-羧酸是一种属于吡咯烷家族的化合物。 吡咯烷是一种五元含氮杂环化合物,由于其多样的生物活性,在药物化学中得到了广泛应用 . 该化合物的分子式为 C8H13NO3,分子量为 171.19 g/mol . 它主要用于研究目的,并在各种科学应用中显示出潜力。
准备方法
合成路线和反应条件: 2-氧代-3-丙基吡咯烷-3-羧酸的合成可以通过多种合成路线实现。 一种常见的方法包括羧酸酯取代烯酮与硝基烷烃的迈克尔加成反应 . 这种反应由有机催化剂催化,并产生高度对映体富集的产物。 反应条件通常包括使用二氯甲烷或甲苯等溶剂,反应在室温下进行。
工业生产方法: 2-氧代-3-丙基吡咯烷-3-羧酸的工业生产可能涉及使用与实验室环境中相似的反应条件进行大规模合成。 迈克尔加成反应的可扩展性使其适用于工业应用。 此外,使用连续流反应器可以提高生产过程的效率和产量。
化学反应分析
反应类型: 2-氧代-3-丙基吡咯烷-3-羧酸会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂在酸性条件下氧化。
还原: 还原可以用钯催化剂存在下氢气进行。
取代: 取代反应可以用卤代烷或酰氯在氢氧化钠等碱存在下进行。
主要产物形成: 从这些反应中形成的主要产物包括具有修饰的官能团(如羟基、烷基或酰基)的原始化合物的衍生物。
科学研究应用
2-氧代-3-丙基吡咯烷-3-羧酸在科学研究中具有广泛的应用范围:
化学: 它被用作合成更复杂分子的构建块,以及各种有机反应中的试剂.
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性.
医药: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它被用于开发新材料,以及作为工业过程中的催化剂。
作用机制
2-氧代-3-丙基吡咯烷-3-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物的吡咯烷环使其能够与各种酶和受体结合,调节它们的活性 . 这种相互作用会导致细胞过程发生变化,例如抑制酶活性或改变信号转导途径。
类似化合物:
吡咯烷-2-酮: 另一种具有相似生物活性的吡咯烷衍生物.
吡咯烷-2,5-二酮: 具有相似结构但不同官能团的化合物,导致不同的生物特性.
脯氨醇: 吡咯烷的衍生物,带有羟基,用于各种化学反应.
独特性: 2-氧代-3-丙基吡咯烷-3-羧酸因其特定的官能团而独一无二,赋予了其独特的化学反应性和生物活性
相似化合物的比较
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar structure but different functional groups, leading to distinct biological properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.
Uniqueness: 2-Oxo-3-propylpyrrolidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
生物活性
2-Oxo-3-propylpyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and carboxylic acid functionality, contributing to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring with a ketone and a carboxylic acid group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that these compounds could effectively inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in therapeutic applications.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. The compound demonstrated varying degrees of cytotoxicity against different cell lines, indicating its potential as an anticancer agent.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The carboxylic acid group is believed to play a crucial role in binding to proteins and enzymes, potentially altering their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of pyrrolidine found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assays : In vitro assays revealed that the compound showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating moderate cytotoxicity. Notably, it was more effective against breast cancer cells compared to normal fibroblast cells, suggesting a selective action that could minimize side effects in normal tissues.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 25 | |
| HeLa (Cervical) | 30 |
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-oxo-3-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-3-8(7(11)12)4-5-9-6(8)10/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI 键 |
FBSCVPQUAOTTQZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCNC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















